calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride is a complex chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a calcium ion coordinated with [(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate and dichloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride typically involves the reaction of calcium chloride with [(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pH of the reaction mixture are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring of the reaction progress. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate
- Calcium chloride
- N,N-dimethylcarbamate derivatives
Uniqueness
Calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride is unique due to its specific combination of functional groups and the presence of calcium ion. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
171199-19-2 |
---|---|
Molecular Formula |
C5H9CaCl3N2O2 |
Molecular Weight |
275.6 g/mol |
IUPAC Name |
calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride |
InChI |
InChI=1S/C5H9ClN2O2.Ca.2ClH/c1-4(6)7-10-5(9)8(2)3;;;/h1-3H3;;2*1H/q;+2;;/p-2/b7-4-;;; |
InChI Key |
QFUUMQSAOGHKGJ-LSQFMHCWSA-L |
Isomeric SMILES |
C/C(=N/OC(=O)N(C)C)/Cl.[Cl-].[Cl-].[Ca+2] |
Canonical SMILES |
CC(=NOC(=O)N(C)C)Cl.[Cl-].[Cl-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.